4-Amino-2-nitropyridine

Description

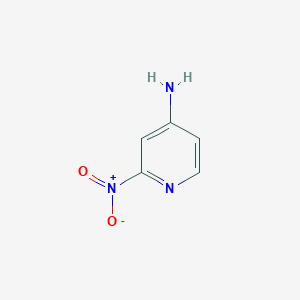

Structure

3D Structure

Properties

IUPAC Name |

2-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFUWAVLEWIOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340408 | |

| Record name | 4-Amino-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-64-4 | |

| Record name | 2-Nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-nitropyridine: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 4-Amino-2-nitropyridine. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. This document consolidates key data, presents detailed experimental protocols for its synthesis, and visualizes its role as a precursor in the context of relevant cell signaling pathways.

Chemical Properties and Structure

4-Amino-2-nitropyridine is a stable, solid organic compound. Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a pyridine ring, imparts unique reactivity, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₅N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 139.11 g/mol | --INVALID-LINK-- |

| CAS Number | 14916-64-4 | --INVALID-LINK-- |

| Appearance | Solid | Assumed based on related compounds |

| Melting Point | Not available. Isomer 4-Amino-3-nitropyridine melts at 203-207 °C[1]. 2-Amino-4-methyl-3-nitropyridine melts at 132-141 °C[2]. | Data for related compounds suggest a high melting point. |

| Boiling Point | Not available | Likely decomposes at high temperatures. |

| Solubility | The parent compound, 4-aminopyridine, is soluble in water, ethanol, benzene, and diethyl ether. | Solubility of 4-Amino-2-nitropyridine is expected to be lower in non-polar solvents due to the polar nitro and amino groups. |

| pKa | Not available | The amino group will be basic, while the pyridine nitrogen will be less basic due to the electron-withdrawing nitro group. |

Structural Information

The chemical structure of 4-Amino-2-nitropyridine consists of a pyridine ring substituted with an amino group at position 4 and a nitro group at position 2.

Structure:

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Amino-2-nitropyridine. While a complete set of experimental spectra for this specific compound is not publicly available, data from closely related compounds and theoretical studies provide valuable insights.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A study on substituted 2-amino-4-nitropyridines provides expected chemical shift ranges.[3]

-

¹H NMR: The proton chemical shifts are influenced by the electronic effects of the substituents. The protons on the pyridine ring are expected to appear in the aromatic region (δ 6.0-8.5 ppm). The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon chemical shifts will also be characteristic. The carbon bearing the nitro group (C2) will be significantly downfield, while the carbon with the amino group (C4) will be upfield compared to unsubstituted pyridine. Other ring carbons will have shifts in the aromatic region.

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-2-nitropyridine is expected to show characteristic absorption bands for its functional groups. Data for the parent compound, 4-aminopyridine, shows N-H stretching vibrations. For 4-Amino-2-nitropyridine, the following peaks are anticipated:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

1.3.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Amino-2-nitropyridine in a solvent like acetonitrile is expected to show absorption maxima related to π-π* transitions of the aromatic system, influenced by the amino and nitro substituents. A related compound, 4-Amino-2-nitrophenol, shows absorption maxima at 212 nm, 264 nm, and 342 nm.[4]

Synthesis of 4-Amino-2-nitropyridine

4-Amino-2-nitropyridine can be synthesized through various routes, typically involving either the nitration of a 4-aminopyridine precursor or the amination of a 2-nitropyridine derivative. Below is a plausible experimental protocol adapted from the synthesis of the isomeric 4-amino-3-nitropyridine.[5]

Experimental Protocol: Nitration of 4-Aminopyridine

Materials:

-

4-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ammonia solution (aqueous)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopyridine in concentrated sulfuric acid under cooling in an ice bath.

-

While maintaining the temperature between 0-10 °C, add fuming nitric acid dropwise via a dropping funnel.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

-

Allow the reaction mixture to warm to room temperature and then heat it to 90 °C for 3 hours.

-

After cooling to room temperature, stir the mixture overnight.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralize the solution by the slow addition of an aqueous ammonia solution until the pH is approximately 7.

-

A yellow precipitate of the nitrated product should form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water.

-

Dry the product under reduced pressure.

Note: This procedure is for the synthesis of 4-amino-3-nitropyridine. The nitration of 4-aminopyridine can lead to a mixture of isomers. The separation and purification of the desired 4-Amino-2-nitropyridine isomer would require chromatographic techniques such as column chromatography. The reaction workflow is illustrated below.

Application in Drug Development: A Precursor to Kinase Inhibitors

4-Amino-2-nitropyridine and its derivatives are valuable intermediates in the synthesis of complex heterocyclic compounds with significant biological activity. A prominent application is in the development of kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Role in the Synthesis of Imidazo[4,5-b]pyridines

The 2-amino-3-nitropyridine scaffold (isomeric to the title compound but synthetically related) is a key precursor for the synthesis of imidazo[4,5-b]pyridines. This is achieved by reducing the nitro group to a second amino group, followed by cyclization with a suitable reagent to form the imidazole ring. The resulting imidazo[4,5-b]pyridine core is a bioisostere of purine and can effectively bind to the ATP-binding pocket of various kinases.

Targeting Kinase Signaling Pathways

Compounds derived from aminonitropyridines have been shown to inhibit key kinases involved in cancer progression, such as Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases.

3.2.1. FLT3 Signaling Pathway

Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[3][6] FLT3 inhibitors can block these downstream signaling cascades.

3.2.2. Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is linked to various cancers.[4][7][8] Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.

Conclusion

4-Amino-2-nitropyridine is a synthetically valuable compound with significant potential in the field of drug discovery. Its chemical properties and structure make it an ideal starting material for the construction of more complex heterocyclic systems, particularly those with applications as kinase inhibitors. This guide provides a foundational understanding of this molecule for researchers and scientists working at the forefront of medicinal chemistry and cancer research. Further experimental investigation into the precise physicochemical and spectroscopic properties of 4-Amino-2-nitropyridine is warranted to facilitate its broader application.

References

- 1. 4-アミノ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. L15841.06 [thermofisher.com]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitropyridine from Pyridine Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-amino-2-nitropyridine, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic strategies starting from simple pyridine precursors, presenting quantitative data in structured tables, and offering detailed experimental protocols for key transformations. Furthermore, reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

4-Amino-2-nitropyridine is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of both an amino and a nitro group on the pyridine ring, with their specific substitution pattern, offers versatile handles for further chemical modifications. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the amino group can be readily derivatized or participate in coupling reactions. This guide will explore the primary synthetic pathways to access this important molecule.

Synthetic Strategies

Two primary retrosynthetic approaches can be envisioned for the synthesis of 4-amino-2-nitropyridine from basic pyridine derivatives. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity of the reactions.

Strategy A: Nitration of a Pre-functionalized Pyridine

This approach involves the direct nitration of a pyridine derivative that already contains an amino or a protected amino group. The key challenge in this strategy is controlling the regioselectivity of the nitration reaction.

Strategy B: Amination of a Pre-nitrated Pyridine

Alternatively, a pyridine ring can first be nitrated, followed by the introduction of the amino group. This strategy often involves the synthesis of a suitable nitro-substituted pyridine precursor that can undergo a subsequent amination reaction.

Detailed Synthetic Pathways and Experimental Protocols

This section provides a step-by-step guide for the synthesis of 4-amino-2-nitropyridine, combining insights from established chemical literature.

Pathway 1: Synthesis via 4-Aminopyridine

This pathway follows the logic of nitrating a readily available aminopyridine precursor.

3.1.1. Step 1: Nitration of 4-Aminopyridine

Direct nitration of 4-aminopyridine can lead to a mixture of isomers. The procedure below is adapted from the synthesis of 4-amino-3-nitropyridine and highlights the general conditions for such a reaction. Achieving specific nitration at the 2-position may require optimization of reaction conditions or the use of protecting groups.

Experimental Protocol: Nitration of 4-Aminopyridine

-

Materials: 4-Aminopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid, Ice, Ammonia solution.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-bath, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL).

-

While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise to the solution.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

-

Allow the reaction mixture to warm to room temperature and then heat at 90°C for 3 hours.

-

Cool the mixture to room temperature and stir overnight.

-

Slowly pour the reaction mixture into ice water.

-

Neutralize the solution to pH 7 with an ammonia solution.

-

Collect the resulting precipitate by filtration and dry under reduced pressure to yield the nitrated aminopyridine product.

-

Quantitative Data for Nitration of 4-Aminopyridine (for 3-nitro isomer) [1]

| Parameter | Value |

| Starting Material | 4-Aminopyridine |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ |

| Temperature | 0-10 °C, then 90 °C |

| Reaction Time | 5 hours at 0-10 °C, 3 hours at 90 °C |

| Yield (4-amino-3-nitropyridine) | 70% |

Pathway 2: Synthesis from Pyridine via Pyridine-N-oxide

This multi-step synthesis is a more controlled approach to achieve the desired 2-nitro-4-amino substitution pattern.

3.2.1. Step 1: Oxidation of Pyridine to Pyridine-N-oxide

The first step involves the N-oxidation of pyridine, which activates the pyridine ring for subsequent electrophilic nitration, primarily at the 4-position.

3.2.2. Step 2: Nitration of Pyridine-N-oxide to 4-Nitropyridine-N-oxide

The nitration of pyridine-N-oxide is a well-established reaction that selectively yields the 4-nitro isomer.

Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide

A two-step continuous flow synthesis has been reported for the preparation of 4-nitropyridine from pyridine N-oxide, which first involves the synthesis of 4-nitropyridine N-oxide.[2]

Quantitative Data for Continuous Flow Nitration of Pyridine-N-oxide [2]

| Parameter | Value |

| Starting Material | Pyridine N-oxide |

| Reagents | HNO₃, H₂SO₄ |

| Temperature | 120 °C |

| Residence Time | 13.2 min |

| Molar Ratio (HNO₃/Pyridine N-oxide) | 3 |

| Yield | High selectivity |

3.2.3. Step 3: Conversion of 4-Nitropyridine-N-oxide to 4-Chloro-2-nitropyridine

This step involves the deoxygenation of the N-oxide and concurrent chlorination. However, a more direct route to a precursor for amination would be the conversion to a 2-halo-4-nitropyridine. A related synthesis of 4-amino-2-chloropyridine starts from 2-chloropyridine, which is oxidized and then nitrated.[3]

3.2.4. Step 4: Amination of a 2-Substituted-4-nitropyridine Intermediate

The final step would involve the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position with an amino group. The nitro group at the 4-position activates the 2-position towards nucleophilic attack.

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic strategies described above.

Caption: Synthetic pathway from pyridine via pyridine-N-oxide.

Caption: Synthetic pathway from 4-aminopyridine.

Conclusion

The synthesis of 4-amino-2-nitropyridine can be approached through several routes, primarily involving the strategic introduction of the nitro and amino functionalities onto a pyridine scaffold. The pathway commencing from pyridine and proceeding via pyridine-N-oxide offers a more controlled, albeit longer, route to the target molecule. In contrast, the direct nitration of 4-aminopyridine is a more direct but potentially less selective method. The choice of the optimal synthetic route will be dictated by factors such as the availability of starting materials, desired purity, and scalability of the process. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the planning and execution of the synthesis of this important chemical intermediate.

References

Physical and chemical properties of 4-Amino-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-2-nitropyridine (CAS No: 14916-64-4), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, spectral properties, synthesis, and reactivity, presented in a format tailored for scientific and research applications.

Core Physicochemical Properties

4-Amino-2-nitropyridine, with the chemical formula C₅H₅N₃O₂, is a pyridine derivative featuring both an electron-donating amino group and a strong electron-withdrawing nitro group. These substituents significantly influence the electronic environment of the pyridine ring, affecting its reactivity and physical properties. While specific experimental data for some properties of 4-Amino-2-nitropyridine are not widely reported, the following tables summarize available computed data and experimental values for closely related isomers for comparative purposes.

Table 1: General and Physicochemical Properties of 4-Amino-2-nitropyridine

| Property | Value | Source(s) |

| IUPAC Name | 2-nitropyridin-4-amine | PubChem[1] |

| CAS Number | 14916-64-4 | PubChem[1] |

| Molecular Formula | C₅H₅N₃O₂ | PubChem[1] |

| Molecular Weight | 139.11 g/mol | PubChem[1] |

| Appearance | Solid (Typical for related compounds) | |

| Melting Point | No experimental data found. (Isomer 4-Amino-3-nitropyridine: 203-207 °C) | |

| Boiling Point | Decomposes before boiling (Predicted) | |

| Water Solubility | Low to insoluble (Predicted, based on isomers) | [2] |

| pKa (Conjugate Acid) | No experimental data found. (Isomer 2-aminopyridine: 6.86; 4-aminopyridine: 9.17) | [3] |

| LogP (Computed) | 0.0 | PubChem[1] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature or 2-8°C | [4] |

Table 2: Computed Topological and Structural Properties

| Property | Value (Computed) | Source(s) |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 139.038176411 Da | PubChem[1] |

| Topological Polar Surface Area | 84.7 Ų | PubChem[1] |

Spectroscopic Data

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Characteristics |

| ¹H NMR | Signals expected in the aromatic region (δ 6.0-8.5 ppm). The protons on the pyridine ring will show distinct splitting patterns (doublets, doublet of doublets) influenced by the positions of the amino and nitro groups. The amino group protons (-NH₂) will likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons are expected in the δ 100-160 ppm range. The carbon attached to the nitro group (C2) will be significantly deshielded, while carbons ortho and para to the amino group will be more shielded. |

| FTIR | - N-H stretching (amine): Two medium, sharp bands around 3300-3500 cm⁻¹.- N-O stretching (nitro): Two strong bands, asymmetric around 1500-1560 cm⁻¹ and symmetric around 1335-1385 cm⁻¹.- C=C / C=N stretching (aromatic ring): Multiple bands in the 1400-1620 cm⁻¹ region.- C-N stretching (amine): Bands in the 1250-1350 cm⁻¹ region. |

| UV-Vis | The spectrum is expected to show significant absorption in the UV-Vis region due to the extended π-system and the presence of chromophoric nitro and amino groups. For comparison, 2-Amino-5-nitropyridine shows strong absorption maxima around 350 nm.[5] |

| Mass Spec | The molecular ion peak [M]⁺ is expected at m/z = 139. Fragmentation may involve the loss of the nitro group (-NO₂) or hydrocyanic acid (-HCN).[1] |

Chemical Synthesis and Reactivity

Synthesis Protocol

A common and effective method for the synthesis of substituted aminopyridines involves the nitration of a pyridine N-oxide followed by reduction. The following is a generalized experimental protocol adapted from procedures for analogous compounds, such as 4-Amino-2-chloropyridine.[6] This multi-step synthesis activates the pyridine ring for electrophilic nitration at the 4-position and subsequent reduction of the nitro group.

Detailed Methodology (Reduction of a Nitropyridine Precursor):

A highly plausible direct route is the reduction of a suitable precursor like 2,4-dinitropyridine or the amination of 4-chloro-2-nitropyridine. The reduction of a nitropyridine-N-oxide is also a common strategy. For instance, the reduction of 4-nitropyridine-N-oxide is often accomplished with iron powder in an acidic medium.[7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitropyridine precursor (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol.

-

Reducing Agent: Add the reducing agent, such as iron powder (typically 3-4 equivalents), in portions to control the initial exotherm.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: After cooling to room temperature, the reaction mixture is filtered to remove the iron salts. The filtrate is then carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

-

Extraction: The aqueous solution is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-Amino-2-nitropyridine.

Reactivity Profile

The reactivity of 4-Amino-2-nitropyridine is dictated by the interplay of its functional groups on the pyridine core.

-

Amino Group: As a strong activating group, it directs electrophiles to the ortho and para positions (C3 and C5). It can undergo standard amine reactions such as acylation and alkylation.

-

Nitro Group: This powerful electron-withdrawing group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group itself is readily reduced to an amino group, offering a route to diaminopyridine derivatives.

-

Pyridine Nitrogen: The lone pair on the ring nitrogen provides a site for protonation and alkylation, although its basicity is significantly reduced by the electron-withdrawing nitro group.

Relevance in Drug Development: Mechanism of Action Analogue

While 4-Amino-2-nitropyridine itself is primarily a building block, its parent compound, 4-aminopyridine (4-AP, also known as dalfampridine), is an approved drug for improving walking in patients with multiple sclerosis. Understanding the mechanism of 4-AP provides critical context for the development of new drugs based on this scaffold.

4-AP functions as a voltage-gated potassium (K⁺) channel blocker. In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions during action potential propagation. This current leak shortens the action potential and can lead to conduction failure. By blocking these K⁺ channels, 4-AP reduces the repolarizing potassium current, which prolongs the action potential and restores nerve signal conduction in demyelinated axons.

The presence of the nitro group in 4-Amino-2-nitropyridine would significantly alter its electronic and steric profile compared to 4-AP, likely affecting its binding affinity and selectivity for different potassium channel subtypes. This makes it an interesting scaffold for developing new channel modulators with potentially different therapeutic applications.

References

- 1. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. 2-Amino-4-nitropyridine | 4487-50-7 [sigmaaldrich.com]

- 5. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 7. mdpi.org [mdpi.org]

An In-depth Technical Guide to 4-Amino-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the chemical properties of 4-Amino-2-nitropyridine, a compound of interest in various research and development applications.

Core Chemical Properties

4-Amino-2-nitropyridine is a substituted pyridine derivative. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H5N3O2[1][2] |

| Molecular Weight | 139.11 g/mol [1][2][3][4] |

| CAS Number | 14916-64-4[1][2][4] |

| IUPAC Name | 2-nitropyridin-4-amine[2] |

Chemical Structure

The structural arrangement of 4-Amino-2-nitropyridine, consisting of a pyridine ring substituted with an amino group at position 4 and a nitro group at position 2, is a key determinant of its chemical reactivity and potential applications.

Figure 1. Chemical structure of 4-Amino-2-nitropyridine.

References

Spectroscopic Profile of 4-Amino-2-nitropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-2-nitropyridine (C₅H₅N₃O₂), a significant building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections present the available and predicted spectroscopic data for 4-Amino-2-nitropyridine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-2-nitropyridine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.10 | Doublet | H-6 |

| ~7.50 | Singlet | H-3 |

| ~6.80 | Doublet | H-5 |

| ~6.50 | Broad Singlet | -NH₂ |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-2-nitropyridine

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C-4 |

| ~152.0 | C-2 |

| ~148.0 | C-6 |

| ~110.0 | C-5 |

| ~108.0 | C-3 |

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

The following table outlines the predicted characteristic infrared absorption frequencies for 4-Amino-2-nitropyridine. These frequencies correspond to the vibrational modes of the molecule's functional groups.

Table 3: Predicted IR Absorption Bands for 4-Amino-2-nitropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 1640 - 1600 | Medium | N-H bending (scissoring) |

| 1580 - 1550 | Strong | Aromatic C=C stretching |

| 1530 - 1480 | Strong | N-O asymmetric stretching (NO₂) |

| 1360 - 1320 | Strong | N-O symmetric stretching (NO₂) |

| 1300 - 1200 | Medium | C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of 4-Amino-2-nitropyridine can be obtained via electron ionization (EI). The molecular weight of 4-Amino-2-nitropyridine is 139.11 g/mol .[1] The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for 4-Amino-2-nitropyridine

| m/z | Relative Intensity (%) | Assignment |

| 139 | High | [M]⁺ (Molecular Ion) |

| 123 | Moderate | [M-O]⁺ |

| 109 | Moderate | [M-NO]⁺ |

| 93 | High | [M-NO₂]⁺ |

| 66 | Moderate | [C₄H₄N]⁺ |

Note: The fragmentation pattern is based on typical behavior for nitroaromatic and aminopyridine compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Amino-2-nitropyridine.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

FT-IR Spectroscopy

Sample Preparation (Solid State - KBr Pellet):

-

Place a small amount (1-2 mg) of 4-Amino-2-nitropyridine in an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).

-

Ionization Energy: 70 eV.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph. If using a direct probe, the sample is heated to induce volatilization.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Detector: Electron multiplier.

-

The instrument is calibrated using a known standard (e.g., perfluorotributylamine - PFTBA).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Amino-2-nitropyridine.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Reactivity and Stability of the Nitro Group in 4-Amino-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-nitropyridine is a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the amino and nitro groups on the pyridine ring imparts a unique and versatile chemical character to the molecule. The potent electron-withdrawing nature of the nitro group at the 2-position significantly influences the molecule's reactivity, primarily by activating the pyridine ring for nucleophilic aromatic substitution and by being susceptible to reduction. This technical guide provides a comprehensive analysis of the reactivity and stability of the nitro group in 4-Amino-2-nitropyridine, summarizing key reaction pathways, quantitative data from related systems, detailed experimental protocols, and an overview of its stability profile.

Physicochemical Properties

While specific experimental data for 4-Amino-2-nitropyridine is limited in publicly accessible literature, its properties can be inferred from its structure and data from closely related isomers. It is expected to be a solid at room temperature.

| Property | Value / Information | Reference |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| IUPAC Name | 2-nitropyridin-4-amine | [1] |

| CAS Number | 14916-64-4 | [1] |

| Melting Point | 203-207 °C (for isomer 4-Amino-3-nitropyridine) | [2] |

| Appearance | Expected to be a yellow crystalline solid | [2] |

Reactivity of the Nitro Group

The chemistry of 4-Amino-2-nitropyridine is dominated by the electronic interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group. The nitro group makes the pyridine ring significantly electron-deficient, which dictates its reactivity.[3]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient compared to benzene. The addition of a powerful electron-withdrawing nitro group further depletes the ring's electron density, making it highly susceptible to nucleophilic attack.[3][4]

-

Activation of the Ring: The nitro group at the C-2 position, along with the ring nitrogen, strongly activates the C-4 and C-6 positions for nucleophilic aromatic substitution. In such reactions, a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). The negative charge in this intermediate can be effectively delocalized onto the oxygen atoms of the nitro group and the ring nitrogen, which stabilizes it and facilitates the reaction.[5]

-

The Nitro Group as a Leaving Group: While less common than halogens, the nitro group itself can function as a leaving group in SNAr reactions, particularly when positioned ortho or para to another activating group.

Due to the electron-donating amino group at the C-4 position, the most likely site for SNAr on 4-Amino-2-nitropyridine, assuming a suitable leaving group were present at C-6, would be that position. The nitro group itself is less likely to be displaced directly in this specific molecule compared to its role as a powerful activating group.

Reduction of the Nitro Group

The most significant and synthetically useful reaction of the nitro group in 4-Amino-2-nitropyridine is its reduction to an amino group. This transformation yields the valuable derivative 2,4-diaminopyridine , a key building block in medicinal chemistry.[6][7] This reduction can be achieved through various methods, most commonly catalytic hydrogenation or the use of dissolving metals in acidic media.[8]

The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in a more complex derivative.

Table 1: Summary of Common Conditions for Nitro Group Reduction (Note: Data is based on protocols for analogous aromatic nitro compounds due to limited specific data for 4-Amino-2-nitropyridine.)

| Reagent/Catalyst | Conditions | Typical Yield | Notes | Reference |

| H₂, Pd/C | Methanol or Ethanol, Room Temp., 1-4 atm H₂ | >90% | Highly efficient but may reduce other groups (alkenes, alkynes, benzyl groups). | [9] |

| H₂, Raney Ni | Ethanol, Room Temp. to 50°C, High Pressure | >85% | Good alternative to Pd/C, often used when dehalogenation is a concern. | [10] |

| Fe, HCl / Acetic Acid | Water/Ethanol, Reflux | 80-90% | A classic, cost-effective method. The reaction of iron in acid reduces 4-nitropyridine-N-oxide to 4-aminopyridine in high yield. | [11] |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | >90% | Mild conditions, good for substrates with acid-sensitive groups. | [12] |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Ammonia/Methanol | Variable | Can offer selectivity in reducing one nitro group in the presence of another. | [8] |

Stability Profile

Detailed stability data for 4-Amino-2-nitropyridine is not widely available. However, an assessment can be made based on the known properties of aminonitropyridine compounds and related energetic materials.

-

Thermal Stability: Aromatic compounds containing multiple nitro and amino groups can be energetic and may decompose exothermically at elevated temperatures.[13] For the related isomer, 4-Amino-3-nitropyridine, the melting point is reported as 203-207 °C, suggesting significant thermal stability in the solid state up to this temperature.[2] Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to determine its decomposition temperature and energy release profile.

-

Hydrolytic Stability: The molecule is expected to be stable in neutral aqueous solutions. Under strong acidic conditions, the amino group and pyridine nitrogen will be protonated. In strongly basic or high-temperature aqueous conditions, hydrolysis could potentially occur, though aminopyridines are generally robust.

-

Photochemical Stability: Aromatic nitro compounds can be susceptible to photodegradation. It is recommended that 4-Amino-2-nitropyridine be stored protected from light.[14] Stability studies on the related compound 4-aminopyridine have shown it to be stable for extended periods when protected from light.

Experimental Protocols

Protocol for Reduction of 4-Amino-2-nitropyridine to 2,4-Diaminopyridine

This protocol is a representative procedure based on catalytic hydrogenation, a common and efficient method for nitro group reduction.

Materials:

-

4-Amino-2-nitropyridine

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Parr hydrogenator or similar pressure vessel

-

Celite® or other filter aid

Procedure:

-

Reactor Setup: To a clean, dry Parr hydrogenation vessel, add 4-Amino-2-nitropyridine (e.g., 5.0 g, 35.9 mmol).

-

Solvent Addition: Add methanol (100 mL) to the vessel.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (e.g., 250 mg, 5 mol% loading). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

-

Hydrogenation: Seal the Parr vessel securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

-

Pressurize the vessel with hydrogen to 3-4 atm (approx. 45-60 psi).

-

Begin vigorous stirring and maintain the reaction at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours. Progress can also be checked by TLC or LC-MS analysis of a small aliquot.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Filtration: Dilute the reaction mixture with additional methanol and carefully filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 20 mL). Caution: Do not allow the filter cake to dry completely in the air.

-

Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2,4-diaminopyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Protocol for a Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method suitable for assessing the stability of 4-Amino-2-nitropyridine and separating it from potential degradants.[15][16]

Instrumentation & Columns:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents & Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile:Water

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

Procedure for Stability Study:

-

Stock Solution Preparation: Prepare a stock solution of 4-Amino-2-nitropyridine (e.g., 1 mg/mL) in the sample diluent.

-

Forced Degradation: To validate the method's stability-indicating properties, subject the stock solution to forced degradation conditions (e.g., acid hydrolysis with 0.1M HCl, base hydrolysis with 0.1M NaOH, oxidation with 3% H₂O₂, thermal stress at 80°C, photostability in a light chamber). Neutralize acidic/basic samples before injection.

-

Sample Preparation for Time-Point Analysis: For a long-term stability study, store solid samples of the compound under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH). At each time point (e.g., 0, 1, 3, 6 months), accurately weigh a sample and dissolve it in the diluent to a known concentration (e.g., 0.1 mg/mL).

-

Analysis: Inject the prepared samples into the HPLC system.

-

Data Evaluation: Monitor the chromatograms for any new peaks (degradants) and a decrease in the peak area of the main 4-Amino-2-nitropyridine peak. The method is considered stability-indicating if all degradation products are resolved from the parent peak.

Visualizations

References

- 1. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. brainly.com [brainly.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. api.pageplace.de [api.pageplace.de]

- 11. mdpi.org [mdpi.org]

- 12. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

Potential Derivatives of 4-Amino-2-nitropyridine for Further Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of 4-Amino-2-nitropyridine derivatives, a promising scaffold in medicinal chemistry. By summarizing key quantitative data, detailing experimental protocols for synthesis and biological evaluation, and visualizing relevant biological pathways and workflows, this document aims to provide a comprehensive resource for researchers interested in the development of novel therapeutics based on this core structure. The unique electronic properties of the 4-Amino-2-nitropyridine moiety make it an attractive starting point for the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.

Introduction to 4-Amino-2-nitropyridine as a Privileged Scaffold

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs. The introduction of amino and nitro groups at the 4- and 2-positions, respectively, creates a unique electronic landscape that allows for diverse chemical modifications. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the amino group provides a handle for further derivatization. This versatility has led to the exploration of 4-Amino-2-nitropyridine derivatives in various therapeutic areas. This guide will focus on the potential of these derivatives as anticancer, antimicrobial, and kinase-inhibiting agents, providing a foundation for future research and development.

Synthesis of 4-Amino-2-nitropyridine Derivatives

The synthesis of derivatives based on the 4-Amino-2-nitropyridine core can be achieved through several strategic approaches. A common method involves the initial synthesis of a substituted pyridine ring followed by modifications to introduce or alter functional groups.

General Synthetic Strategies

A prevalent method for preparing aminopyridines is through the reduction of a corresponding nitropyridine precursor. For instance, 4-nitropyridine-N-oxide can be reduced using iron in the presence of mineral acids to yield 4-aminopyridine.[1] This foundational molecule can then undergo further reactions to introduce the nitro group at the 2-position and subsequent derivatization at the amino group.

Another key intermediate, 4-Amino-2-chloropyridine, can be synthesized via the nitration and subsequent reduction of 2-chloropyridine.[2] The chloro group at the 2-position is a versatile handle for introducing various substituents through nucleophilic substitution reactions, while the amino group at the 4-position can be acylated or alkylated to generate a library of derivatives.

Experimental Protocol: Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea (A representative derivatization)

This protocol describes a representative synthesis of a urea derivative from 4-Amino-2-chloropyridine, a key intermediate that can be derived from 4-Amino-2-nitropyridine.

Materials:

-

4-Amino-2-chloropyridine

-

Phenyl isocyanate

-

Anhydrous toluene

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 4-Amino-2-chloropyridine (1 equivalent) in anhydrous toluene.

-

To this solution, add phenyl isocyanate (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold toluene and then with hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain N-(2-chloro-4-pyridyl)-N'-phenylurea.

Biological Activities of 4-Amino-2-nitropyridine Derivatives

Derivatives of 4-Amino-2-nitropyridine have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Substituted aminopyridine and nitropyridine derivatives have shown promising anticancer activities. For instance, compounds with a 4-aminopyrazolo[3,4-d]pyrimidine core have exhibited growth inhibitory activity against a panel of 60 human tumor cell lines.[3]

Table 1: Anticancer Activity of Representative Aminopyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12c | UO-31 (Renal Cancer) | 0.87 | [3] |

| 12f | HL-60 (TB) (Leukemia) | 1.41 | [3] |

| 12j | MOLT-4 (Leukemia) | 1.82 | [3] |

| Compound 1 | MCF-7 (Breast Cancer) | 3.98 | [4] |

| Compound 7 | HeLa (Cervical Cancer) | 9.72 | [4] |

Antimicrobial Activity

The 4-Amino-2-nitropyridine scaffold has also been explored for its antimicrobial potential. Certain derivatives have shown efficacy against various bacterial strains.

Table 2: Antimicrobial Activity of Representative Aminopyridine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1 | E. coli | 50 | [4] |

| Compound 1 | P. aeruginosa | 50 | [4] |

| Compound 12 | E. coli | 50 | [4] |

| Compound 12 | P. aeruginosa | 50 | [4] |

| Compound 2c | S. aureus | 0.039 | [5] |

| Compound 2c | B. subtilis | 0.039 | [5] |

Kinase Inhibitory Activity

A significant area of interest for 4-aminopyridine derivatives is their ability to act as kinase inhibitors. The 4-anilinoquinazoline scaffold, which shares structural similarities with N-aryl-4-aminopyridine derivatives, is a well-established pharmacophore for targeting epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7][8]

Table 3: Kinase Inhibitory Activity of Representative Aminopyridine Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| Compound 5a | EGFR | 36.7 | [6] |

| Compound 13 | EGFR (T790M/C797S) | < 1 | [7] |

| Compound 14 | EGFR (T790M/C797S) | 1.9 | [7] |

| Compound 15 | EGFR (T790M/C797S) | 1.9 | [7] |

| Compound 14 | RIPK2 | 5.1 | [9] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their evaluation.

EGFR Signaling Pathway

Many potent anticancer derivatives of 4-aminopyridine function by inhibiting the EGFR signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to increased cell proliferation, survival, and metastasis.

Caption: EGFR signaling pathway and the inhibitory action of 4-Amino-2-nitropyridine derivatives.

General Workflow for Synthesis and Evaluation

The process of discovering and developing new bioactive derivatives of 4-Amino-2-nitropyridine follows a structured workflow, from initial synthesis to biological testing.

Caption: General workflow for the synthesis and evaluation of 4-Amino-2-nitropyridine derivatives.

Future Directions and Conclusion

The 4-Amino-2-nitropyridine scaffold holds considerable promise for the development of novel therapeutic agents. The data presented in this guide highlight the potential of its derivatives in oncology, infectious diseases, and the targeted inhibition of protein kinases. Future research should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of derivatives to establish comprehensive structure-activity relationships (SAR).

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.

-

In vivo evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. mdpi.org [mdpi.org]

- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Amino-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-Amino-2-nitropyridine in common organic solvents. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocols detailed in this guide for researchers working with this compound. The generation and publication of such data would be of significant value to the scientific community.

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of 4-Amino-2-nitropyridine in their specific solvent systems, two robust and widely accepted methods are detailed below: the Equilibrium Shake-Flask Method and Gravimetric Analysis.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute in the saturated supernatant is then determined analytically.

Apparatus and Materials:

-

4-Amino-2-nitropyridine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Accurately weigh an amount of 4-Amino-2-nitropyridine that is in excess of its expected solubility and add it to a vial containing a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples at a consistent speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 4-Amino-2-nitropyridine.

-

Calculation: Calculate the solubility of 4-Amino-2-nitropyridine in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mole fraction.

Gravimetric Method

Principle: A known volume of a saturated solution is carefully evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus and Materials:

-

Same as for the Equilibrium Shake-Flask Method, with the addition of:

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of 4-Amino-2-nitropyridine in the desired solvent as described in the Equilibrium Shake-Flask Method (steps 1 and 2).

-

Sample Withdrawal and Filtration: Following equilibration and settling, carefully withdraw an accurate volume of the clear supernatant and filter it as described previously.

-

Solvent Evaporation: Transfer the known volume of the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under a gentle stream of nitrogen) until the solid residue is completely dry and a constant weight is achieved.

-

Weighing: Accurately weigh the evaporation dish containing the dried solute.

-

Calculation: The mass of the dissolved 4-Amino-2-nitropyridine is the difference between the final weight of the dish with the residue and the initial tare weight of the empty dish. The solubility can then be calculated and expressed in the desired units (e.g., g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of 4-Amino-2-nitropyridine.

Caption: Workflow for Solubility Determination.

This guide provides the necessary methodological framework for researchers to accurately determine the solubility of 4-Amino-2-nitropyridine in various organic solvents. The application of these protocols will facilitate a deeper understanding of the compound's physicochemical properties, thereby aiding in its effective utilization in research and development.

Health and safety information for handling 4-Amino-2-nitropyridine

An In-depth Technical Guide to the Health and Safety of Handling 4-Amino-2-nitropyridine

Disclaimer: Detailed, experimentally verified health and safety data for 4-Amino-2-nitropyridine (CAS No. 14916-64-4) is limited in publicly available literature. The following guide has been compiled using computational data specific to 4-Amino-2-nitropyridine and safety data from the closely related, but more extensively studied, compound 4-Aminopyridine (CAS No. 504-24-5). This information should be used as a guideline for establishing safe handling procedures. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling or use.

Hazard Identification and Classification

Due to the lack of specific experimental data for 4-Amino-2-nitropyridine, the hazard classification is based on its structural analogue, 4-Aminopyridine. The presence of the nitro functional group may alter toxicity, and the compound should be handled with extreme caution as a substance with unknown toxicological properties.

Based on the data for the analogue 4-Aminopyridine, the following hazards are anticipated[1][2]:

-

GHS Hazard Pictograms:

-

GHS05: Corrosion

-

GHS06: Acute Toxicity (fatal or toxic)

-

GHS09: Hazardous to the Aquatic Environment

-

-

Hazard Statements:

-

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[1][3][4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3][4]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth.[1]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[1]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.[1]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[1]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[1][3]

Physicochemical and Toxicological Data

The following tables summarize known data for 4-Amino-2-nitropyridine and its analogue, 4-Aminopyridine. All data for 4-Aminopyridine should be considered as indicative only.

Table 1: Physical and Chemical Properties

| Property | Value (4-Amino-2-nitropyridine) | Value (Analogue: 4-Aminopyridine) | Reference |

| Molecular Formula | C₅H₅N₃O₂ | C₅H₆N₂ | [5][6] |

| Molecular Weight | 139.11 g/mol | 94.12 g/mol | [5][6] |

| Appearance | Solid (predicted) | White solid/powder | [7] |

| Melting Point | Not available | 155 - 158 °C | [1] |

| Boiling Point | Not available | 273 °C | [1] |

| log Pow (n-octanol/water) | 0.4 (Computed) | ca. -0.76 | [1][5] |

Table 2: Toxicological Data (Based on Analogue: 4-Aminopyridine)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 20 mg/kg | [1] |

| LC50 | Rat | Inhalation | 0.53 mg/l (4 h, dust/mist) | [1] |

| LD50 | Rabbit | Dermal | 327 mg/kg | [1] |

| Skin Corrosion/Irritation | Reconstructed human epidermis (RhE) | In-vitro | Causes burns (OECD 431) | [1] |

| Serious Eye Damage/Irritation | In-vitro study | In-vitro | Irreversible effects on the eye (OECD 492) | [1] |

| Germ Cell Mutagenicity | S. typhimurium | Ames test (OECD 471) | Negative | [1] |

| Carcinogenicity | N/A | N/A | Not identified as a carcinogen by IARC, NTP, or OSHA.[1][8] | [1][8] |

Table 3: Ecotoxicity Data (Based on Analogue: 4-Aminopyridine)

| Endpoint | Species | Test Type | Value | Reference |

| LC50 | Oryzias latipes (Fish) | 96 h semi-static (OECD 203) | 3.43 mg/l | [1] |

| EC50 | Daphnia magna (Water flea) | 48 h (Immobilization) | 14.5 mg/l | [1] |

Emergency Procedures and First Aid

First responders must protect themselves from exposure.[1][3] Immediate medical attention is required for all routes of exposure.[9][10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water or use a safety shower.[1] Seek immediate medical attention.[3]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[11][12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: If swallowed, rinse mouth with water.[11] Give one or two glasses of water to drink.[3] Do NOT induce vomiting.[10] Seek immediate medical attention.[3] Effects of ingestion may include dizziness, headache, and unconsciousness.[1]

Handling, Storage, and Personal Protective Equipment (PPE)

-

Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][13] Avoid the formation and inhalation of dust.[1][12] Do not eat, drink, or smoke when using this product.[3][11] Wash hands and any exposed skin thoroughly after handling.[3][11]

-

Storage: Store in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed.[1] Store in a locked area accessible only to authorized personnel.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). It is recommended to double-glove.[13] Wear a laboratory coat, long pants, and closed-toe shoes.[13]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[11][12]

-

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Personal Precautions: Evacuate personnel from the immediate area.[1][10] Ensure adequate ventilation.[1] Avoid breathing dust and prevent contact with skin or eyes.[1] Wear the appropriate level of PPE as described in Section 4.0.

-

Environmental Precautions: Prevent the substance from entering drains or surface water.[1][7]

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[11] Use an inert absorbent material like vermiculite or sand if necessary. Clean the affected area thoroughly once the material has been removed.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[9][12]

-

Specific Hazards: The substance is combustible.[1][7] In the event of a fire, hazardous combustion gases such as nitrogen oxides (NOx) and carbon monoxide (CO) may be produced.[9][10] Dust may form explosive mixtures with air upon intense heating.[1][3]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][7]

Experimental Protocols Cited

The toxicological data for the analogue compound 4-Aminopyridine references several standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.[1] These protocols are the basis for assessing the hazards of chemical substances.

-

OECD Test Guideline 431 (In Vitro Skin Corrosion): This test determines the corrosive potential of a chemical on the skin by using a reconstructed human epidermis model. The chemical is applied to the tissue surface, and cell viability is measured after specific exposure times. A significant decrease in viability indicates a corrosive effect.

-

OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium test method): This in-vitro method assesses the potential for a chemical to cause serious eye damage. The test substance is applied to a reconstructed human cornea-like epithelium tissue. Cell viability is measured after exposure to predict the chemical's hazard classification for eye irritation or serious damage.

-

OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test): This is a widely used test for identifying gene mutations. Strains of the bacterium Salmonella typhimurium that carry a mutation preventing them from synthesizing a specific amino acid are used. The bacteria are exposed to the test chemical, and the number of colonies that have reverted (mutated back) to a state where they can produce the amino acid is counted. A positive result indicates the chemical is a mutagen.[1]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] The substance should be treated as hazardous waste.[1] Do not allow the chemical to enter drains or sewer systems.[1] Contaminated packaging should be disposed of in the same manner as the product itself.[1] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4487-50-7 2-Amino-4-nitropyridine AKSci R734 [aksci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.com [capotchem.com]

- 13. ehs.washington.edu [ehs.washington.edu]

Methodological & Application

Application Notes and Protocols: The Use of 4-Amino-2-nitropyridine in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-nitropyridine is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure features a pyridine core substituted with an electron-donating amino group at the 4-position and a strongly electron-withdrawing nitro group at the 2-position. This electronic arrangement makes it a versatile intermediate for constructing more complex molecular architectures. The amino group serves as a key handle for derivatization or as a directing group, while the nitro group can be used as a precursor to an additional amino group, enabling the synthesis of fused heterocyclic systems.

While direct examples of its use are not extensively documented in peer-reviewed literature, its chemical properties suggest its utility in a variety of synthetic transformations for creating novel bioactive molecules, particularly kinase inhibitors, and antimicrobials.[1][2] These notes provide potential synthetic applications and generalized protocols based on the reactivity of analogous aminonitropyridine scaffolds.

Application Note 1: Synthesis of N-Aryl Pyridine Scaffolds via Palladium-Catalyzed Cross-Coupling

The amino group of 4-Amino-2-nitropyridine is a prime nucleophile for C-N bond formation using modern catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the facile synthesis of aryl amines from aryl halides.[3] This methodology can be applied to 4-Amino-2-nitropyridine to generate N-aryl derivatives, a common motif in kinase inhibitors and other pharmacologically active molecules.

Experimental Workflow: A Proposed Strategy

A hypothetical workflow for creating a library of N-aryl derivatives would first involve the coupling of 4-Amino-2-nitropyridine with a diverse set of aryl halides. The resulting products could then undergo further modification, such as reduction of the nitro group, to expand structural diversity.

Caption: Proposed workflow for synthesizing bioactive molecules.

Generalized Protocol: Buchwald-Hartwig Amination of an Aminopyridine

This protocol is a generalized procedure adapted from established methods for N-arylation of amino-heterocycles and would require optimization for the specific substrate.[4][5]

Materials:

-

4-Amino-2-nitropyridine

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or similar Pd source

-

X-Phos or other suitable phosphine ligand

-

Potassium tert-butoxide (KOt-Bu) or another strong base

-

Anhydrous, degassed toluene or 1,4-dioxane

-

Schlenk tube or microwave vial

-

Nitrogen or Argon atmosphere

Procedure:

-

To a Schlenk tube or microwave vial under an inert atmosphere, add 4-Amino-2-nitropyridine (1.0 eq.), the aryl bromide (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., X-Phos, 2-10 mol%).

-

Add the base (e.g., KOt-Bu, 1.5-2.0 eq.).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the vessel and heat the reaction mixture at 80-120 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Key Parameters for Reaction Optimization

Successful cross-coupling requires careful optimization of several parameters. The following table outlines key variables and common choices.

| Parameter | Options | Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pre-catalyst choice can influence reaction rate and efficiency. |

| Ligand | X-Phos, S-Phos, BINAP, Xantphos | Ligand choice is critical for stabilizing the catalyst and facilitating reductive elimination. Sterically hindered biaryl phosphine ligands are often effective.[3] |

| Base | KOt-Bu, NaOt-Bu, Cs₂CO₃, K₃PO₄ | The base must be strong enough to deprotonate the amine but not so harsh as to degrade starting materials or products.[5] |

| Solvent | Toluene, 1,4-Dioxane, DMF | Must be anhydrous and capable of dissolving reagents at the reaction temperature. |

| Temperature | 80 - 150 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. Microwave irradiation can often shorten reaction times.[6] |

Application Note 2: Derivatization via Nitro Group Reduction and Synthesis of Fused Heterocycles

The nitro group of 4-Amino-2-nitropyridine is a versatile functional group that can be readily reduced to an amino group. This transformation yields 2,4-diaminopyridine, a valuable intermediate for synthesizing fused heterocyclic systems like imidazo[4,5-c]pyridines, which are present in numerous bioactive compounds.

Synthetic Possibilities

The dual functionality of 4-Amino-2-nitropyridine allows for multiple synthetic pathways. The 4-amino group can be derivatized first, followed by nitro reduction, or the nitro group can be reduced to form a diamine, which can then undergo cyclization reactions with various reagents.

Caption: Key derivatization pathways for 4-Amino-2-nitropyridine.

Generalized Protocol: Reduction of a Nitropyridine

This protocol describes a classic method for reducing an aromatic nitro group using iron in an acidic medium, a cost-effective and scalable method.[7]

Materials:

-

4-Amino-2-nitropyridine

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid

-

Ethanol (EtOH) and Water

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization

-

Diatomaceous earth (Celite)

Procedure:

-

In a round-bottom flask, suspend 4-Amino-2-nitropyridine (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (3-5 eq.).

-

Heat the mixture to reflux (approx. 80-90 °C).

-